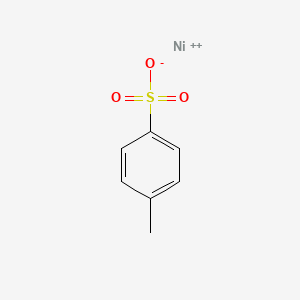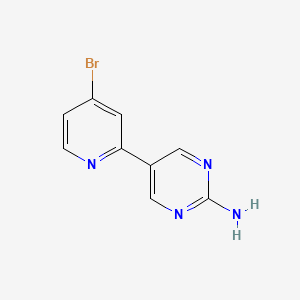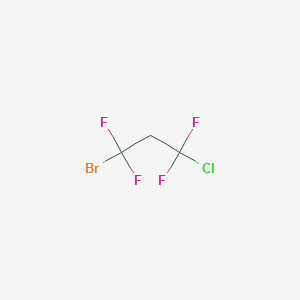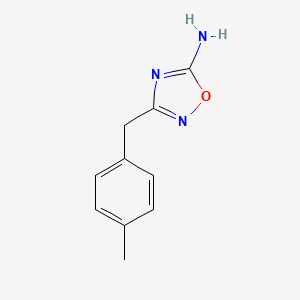![molecular formula C11H9ClN2O B11727523 3-(4-Chlorophenyl)-2-[(methoxyimino)methyl]prop-2-enenitrile](/img/structure/B11727523.png)
3-(4-Chlorophenyl)-2-[(methoxyimino)methyl]prop-2-enenitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Le 3-(4-Chlorophényl)-2-[(méthoxyimino)méthyl]prop-2-ènenitrile est un composé organique qui appartient à la classe des nitriles. Il présente un groupe chlorophényle, un groupe méthoxyimino et un fragment prop-2-ènenitrile.
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles
La synthèse du 3-(4-Chlorophényl)-2-[(méthoxyimino)méthyl]prop-2-ènenitrile implique généralement les étapes suivantes :
Formation de l'intermédiaire chlorophényle : La matière de départ, le 4-chlorobenzaldéhyde, subit une réaction avec le chlorhydrate d'hydroxylamine en présence d'une base pour former la 4-chlorobenzaldoxime.
Formation de l'intermédiaire méthoxyimino : La 4-chlorobenzaldoxime est ensuite traitée avec du méthanol et un catalyseur acide pour former le dérivé méthoxyimino.
Formation du fragment prop-2-ènenitrile : L'étape finale implique la réaction du dérivé méthoxyimino avec l'acrylonitrile en conditions basiques pour former le 3-(4-Chlorophényl)-2-[(méthoxyimino)méthyl]prop-2-ènenitrile.
Méthodes de production industrielle
Les méthodes de production industrielle de ce composé impliqueraient probablement l'optimisation des voies de synthèse susmentionnées afin de maximiser le rendement et la pureté tout en minimisant les coûts et l'impact environnemental. Cela pourrait inclure l'utilisation de réacteurs à flux continu, de techniques de purification avancées et de principes de chimie verte.
Analyse Des Réactions Chimiques
Types de réactions
Le 3-(4-Chlorophényl)-2-[(méthoxyimino)méthyl]prop-2-ènenitrile peut subir diverses réactions chimiques, notamment :
Oxydation : Le composé peut être oxydé pour former des oxydes correspondants.
Réduction : Les réactions de réduction peuvent convertir le groupe nitrile en amine.
Substitution : Le groupe chlorophényle peut subir des réactions de substitution nucléophile.
Réactifs et conditions courants
Oxydation : Les oxydants courants comprennent le permanganate de potassium (KMnO4) et le trioxyde de chrome (CrO3).
Réduction : Des agents réducteurs tels que l'hydrure de lithium aluminium (LiAlH4) ou l'hydrogène gazeux (H2) avec un catalyseur au palladium peuvent être utilisés.
Substitution : Des nucléophiles tels que le méthylate de sodium (NaOCH3) ou l'éthylate de sodium (NaOEt) peuvent être utilisés.
Principaux produits
Oxydation : Formation d'oxydes ou d'acides carboxyliques.
Réduction : Formation d'amines primaires.
Substitution : Formation de dérivés chlorophényles substitués.
4. Applications de la recherche scientifique
Chimie : Utilisé comme intermédiaire dans la synthèse de molécules organiques plus complexes.
Biologie : Étudié pour son activité biologique potentielle, notamment ses propriétés antimicrobiennes et anticancéreuses.
Médecine : Utilisation potentielle dans le développement de nouveaux médicaments.
Industrie : Utilisé dans la production de produits chimiques et de matériaux spécialisés.
5. Mécanisme d'action
Le mécanisme d'action du 3-(4-Chlorophényl)-2-[(méthoxyimino)méthyl]prop-2-ènenitrile dépendrait de son application spécifique. En chimie médicinale, il peut interagir avec des cibles moléculaires spécifiques telles que les enzymes ou les récepteurs, conduisant à une réponse biologique. Les voies et les cibles exactes devraient être élucidées par des études expérimentales.
Applications De Recherche Scientifique
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Potential use in the development of new pharmaceuticals.
Industry: Used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 3-(4-Chlorophenyl)-2-[(methoxyimino)methyl]prop-2-enenitrile would depend on its specific application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, leading to a biological response. The exact pathways and targets would need to be elucidated through experimental studies.
Comparaison Avec Des Composés Similaires
Composés similaires
- 3-(4-Bromophényl)-2-[(méthoxyimino)méthyl]prop-2-ènenitrile
- 3-(4-Fluorophényl)-2-[(méthoxyimino)méthyl]prop-2-ènenitrile
- 3-(4-Méthylphényl)-2-[(méthoxyimino)méthyl]prop-2-ènenitrile
Unicité
Le 3-(4-Chlorophényl)-2-[(méthoxyimino)méthyl]prop-2-ènenitrile est unique en raison de la présence du groupe chlorophényle, qui peut conférer des propriétés chimiques et biologiques distinctes par rapport à ses analogues avec des substituants différents.
Propriétés
Formule moléculaire |
C11H9ClN2O |
|---|---|
Poids moléculaire |
220.65 g/mol |
Nom IUPAC |
3-(4-chlorophenyl)-2-(methoxyiminomethyl)prop-2-enenitrile |
InChI |
InChI=1S/C11H9ClN2O/c1-15-14-8-10(7-13)6-9-2-4-11(12)5-3-9/h2-6,8H,1H3 |
Clé InChI |
LILZNYMVXXAGAL-UHFFFAOYSA-N |
SMILES canonique |
CON=CC(=CC1=CC=C(C=C1)Cl)C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-Cyano-N-[(methoxyimino)methyl]-3-(thiophen-2-YL)prop-2-enamide](/img/structure/B11727441.png)
-1H-pyrazol-4-yl]methyl})amine](/img/structure/B11727443.png)


![3-(3,4-Dimethoxyphenyl)-2-[(methoxyimino)methyl]prop-2-enenitrile](/img/structure/B11727465.png)
-1H-pyrazol-4-yl]methyl})amine](/img/structure/B11727472.png)



![1-[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]-3-(methylsulfanyl)propan-1-amine](/img/structure/B11727502.png)

![N-[(1-cyclopentyl-1H-pyrazol-4-yl)methyl]-1-methyl-1H-pyrazol-4-amine](/img/structure/B11727513.png)


